2-(Azepan-1-yl)-7-fluoro-4-methylquinoline
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Overview
Description
2-(Azepan-1-yl)-7-fluoro-4-methylquinoline: is a heterocyclic compound that features a quinoline core substituted with an azepane ring, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-7-fluoro-4-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azepane Ring Formation: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily on the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS). Nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2-(Azepan-1-yl)-7-fluoro-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s fluorescence properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It can be used as a probe to study biological processes, particularly those involving quinoline derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-7-fluoro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability. The azepane ring may contribute to the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)-2-phenylethylamine: Similar in structure but with a phenylethylamine core instead of a quinoline core.
5-(Azepan-1-yl)pentan-1-amine: Contains an azepane ring but differs in the rest of the structure.
6-Azepan-1-ylpyridin-3-amine: Features an azepane ring and a pyridine core.
Uniqueness
2-(Azepan-1-yl)-7-fluoro-4-methylquinoline is unique due to the combination of the quinoline core, azepane ring, fluorine atom, and methyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(azepan-1-yl)-7-fluoro-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKROULNDASWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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